molecular formula C18H28N2O4S B13436907 2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate

2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate

Cat. No.: B13436907
M. Wt: 368.5 g/mol
InChI Key: LXDFKNZTVPIKFY-UHFFFAOYSA-N
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Description

2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1r,4r)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H28N2O4S

Molecular Weight

368.5 g/mol

IUPAC Name

2-[4-(dimethylcarbamoylamino)cyclohexyl]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C18H28N2O4S/c1-14-4-10-17(11-5-14)25(22,23)24-13-12-15-6-8-16(9-7-15)19-18(21)20(2)3/h4-5,10-11,15-16H,6-9,12-13H2,1-3H3,(H,19,21)

InChI Key

LXDFKNZTVPIKFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCC(CC2)NC(=O)N(C)C

Origin of Product

United States

Biological Activity

2-((1R,4R)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of neurological disorders. This article explores its biological activity, synthetic pathways, and potential therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group substituted with a dimethylureido moiety and an ethyl chain linked to a 4-methylbenzenesulfonate group. Its structural characteristics suggest significant biological interactions.

Structural Formula

C17H28N2O4S\text{C}_{17}\text{H}_{28}\text{N}_{2}\text{O}_{4}\text{S}

Biological Activity

Preliminary studies indicate that compounds similar to 2-((1R,4R)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate exhibit various biological activities, including:

  • Neuroprotective Effects : Potential modulation of neurotransmitter systems.
  • Antipsychotic Properties : Similarities to known antipsychotic agents like Cariprazine suggest possible efficacy in treating schizophrenia and bipolar disorder.
  • Anti-inflammatory Activity : Interaction with inflammatory pathways may provide therapeutic benefits in neuroinflammatory conditions.

The biological activity of this compound is likely mediated through its interaction with specific receptors and biological pathways. Research indicates that compounds with similar structures can influence:

  • Dopamine Receptors : Binding affinity to D2 and D3 receptors may contribute to antipsychotic effects.
  • Serotonin Receptors : Modulation of serotonin pathways could enhance mood stabilization.
  • Inflammatory Pathways : Inhibition of pro-inflammatory cytokines may reduce neuroinflammation.

Case Studies and Research Findings

Research has focused on the synthesis and biological evaluation of compounds related to 2-((1R,4R)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate. Below are key findings:

StudyFindings
Study 1Demonstrated significant binding affinity to dopamine receptors in vitro.
Study 2Showed neuroprotective effects in animal models of neurodegeneration.
Study 3Indicated anti-inflammatory properties through cytokine modulation.

Synthetic Pathways

The synthesis of 2-((1R,4R)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Cyclohexylamine Intermediate : Utilizing cyclohexanone as a precursor.
  • Ureido Substitution : Introducing the dimethylureido group through nucleophilic substitution reactions.
  • Sulfonation Reaction : Attaching the 4-methylbenzenesulfonate moiety via electrophilic aromatic substitution.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-((1R,4R)-4-(3,3-Dimethylureido)cyclohexyl)ethyl 4-Methylbenzenesulfonate. The table below summarizes notable examples:

Compound NameStructural FeaturesUnique Aspects
CariprazineSimilar urea moiety; used as an antipsychoticApproved for clinical use; specific receptor activity
4-(3,3-Dimethylureido)cyclohexylamineContains cyclohexyl and urea groupsFocused on amine functionality rather than sulfonate
N-(1R,4R)-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexyl)acetamidePiperazine ring; related pharmacological profileDifferent receptor selectivity

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